4-[5-FLUORO-4-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]MORPHOLINE
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Overview
Description
4-[5-Fluoro-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a fluorine atom and two morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-fluoro-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4-diaminopyrimidine and a fluorinating agent.
Introduction of the Morpholine Groups: The morpholine groups are introduced via nucleophilic substitution reactions. This can be achieved by reacting the pyrimidine intermediate with morpholine under suitable conditions, such as in the presence of a base like potassium carbonate in a polar solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
4-[5-Fluoro-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4-[5-Fluoro-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs, particularly for its potential antiviral, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-[5-fluoro-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nucleic acid-binding proteins, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(5-Bromopyrimidin-2-yl)morpholine: Similar structure but with a bromine atom instead of fluorine.
3-Fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide: Contains a morpholine group and a fluorine atom but has a different core structure.
Uniqueness
4-[5-Fluoro-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and morpholine groups enhances its potential as a versatile scaffold for drug development and materials science applications.
Properties
IUPAC Name |
4-(5-fluoro-2-morpholin-4-ylpyrimidin-4-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN4O2/c13-10-9-14-12(17-3-7-19-8-4-17)15-11(10)16-1-5-18-6-2-16/h9H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXWLXYUTBRCKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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